1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol
Description
1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines cyclohexyl, methylamino, morpholinyl, and phenoxy groups
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-22(19-8-3-2-4-9-19)16-20(24)17-26-21-10-6-5-7-18(21)15-23-11-13-25-14-12-23/h5-7,10,19-20,24H,2-4,8-9,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGVXSHZRNWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1CN2CCOCC2)O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with methylamine to form the cyclohexyl(methyl)amino group. This intermediate is then reacted with 2-(morpholin-4-ylmethyl)phenol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol can be compared with other similar compounds, such as:
1-[Cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]propan-2-ol: This compound has a similar structure but contains an oxazinan group instead of a morpholinyl group.
1-[Cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
